
5-Ethoxy-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol, also known as ETP-46321, is a small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of fatty acid epoxides, which play a role in regulating blood pressure, inflammation, and pain. Inhibition of sEH has been shown to have potential therapeutic benefits in various diseases, including hypertension, diabetes, and inflammation-related disorders.
科学的研究の応用
Spin Interaction and Magnetic Properties
- Studies on Schiff bases and their zinc bis-phenolate complexes, including those with pyrimidine rings, have explored their magnetic properties, showing how these compounds exhibit reversible oxidation states and magnetic coupling, providing insights into their potential applications in materials science and spintronics (Orio et al., 2010).
Aldose Reductase Inhibition and Antioxidant Activity
- Pyridopyrimidinone derivatives, featuring phenol or catechol moieties, have been tested as aldose reductase inhibitors, displaying activity levels in the micromolar/submicromolar range and exhibiting significant antioxidant properties. This suggests potential applications in managing diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).
Facile Synthesis of Pyrimidine Derivatives
- The acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols leading to the formation of arylpyrrolidinylpyrimidine derivatives indicates the potential for creating diverse pyrimidine-based compounds for further biological activity studies (Gazizov et al., 2015).
Antiviral Activity
- Research on acyclic nucleoside phosphonate analogues, including pyrimidine derivatives, has shown marked inhibition of retrovirus replication, highlighting their potential as antiviral agents, especially against HIV (Hocková et al., 2003).
Herbicidal Activity
- The synthesis of pyrimidine derivatives containing 1,2,4-triazole moiety and their preliminary herbicidal tests against Brassica napus and Echinochloa crusgalli suggest applications in agriculture for controlling weed growth (Zhu et al., 2021).
特性
IUPAC Name |
5-ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-24-14-9-10-15(16(23)11-14)20-19(12-21-13-22-20)26-18-8-6-5-7-17(18)25-4-2/h5-13,23H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCYFTTVJBOJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

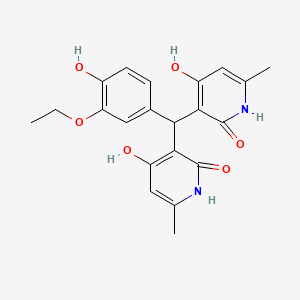
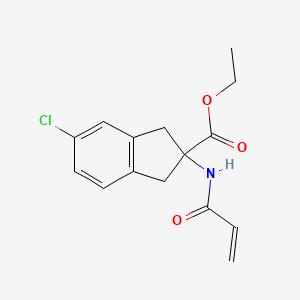
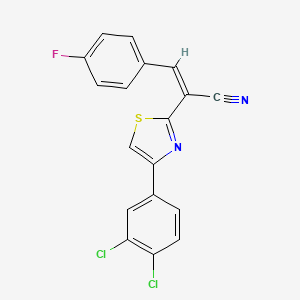
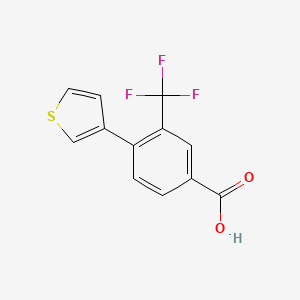
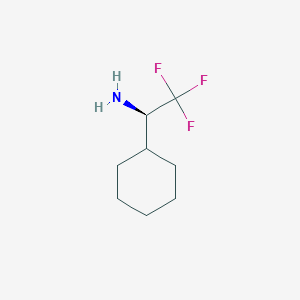
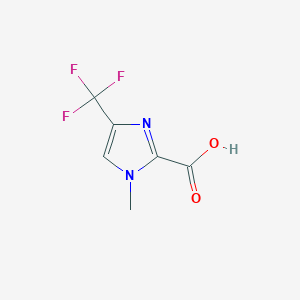
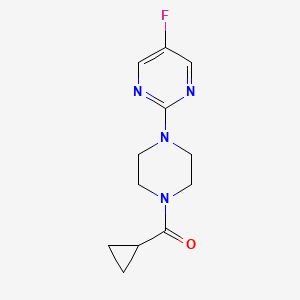
![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)
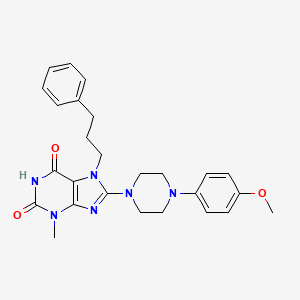
![2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2688542.png)
![2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide](/img/structure/B2688543.png)
![methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2688544.png)
![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2688550.png)